3-Nitro-1-phenylpropan-1-one
Description
Structural Class and Historical Significance in Organic Chemistry
3-Nitro-1-phenylpropan-1-one belongs to the structural class of β-nitro ketones. This classification is due to the nitro group (NO₂) being positioned on the beta-carbon relative to the carbonyl group (C=O) of the ketone. The historical significance of β-nitro carbonyl compounds is deeply rooted in the development of fundamental carbon-carbon bond-forming reactions. wikipedia.orgscispace.com
The synthesis of such compounds is closely linked to two major named reactions in organic chemistry: the Henry Reaction (or nitroaldol reaction) and the Michael Addition.
Henry Reaction : Discovered by Louis Henry in 1895, this reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org The initial product is a β-nitro alcohol. Subsequent oxidation of this alcohol functionality provides a direct route to α-nitro ketones. wikipedia.org
Michael Addition : This reaction involves the 1,4-addition of a nucleophile, in this case, a nitronate anion (derived from a nitroalkane), to an α,β-unsaturated carbonyl compound. sctunisie.orgnih.gov The Michael addition of nitromethane (B149229) to chalcone (B49325) (1,3-diphenyl-2-propen-1-one), for example, yields a γ-nitro ketone. This method is a cornerstone for accessing γ-nitro carbonyl compounds, which are structurally related and serve as precursors to a wide range of molecules. sctunisie.orgfrontiersin.org
The versatility and reactivity of the nitro group, established in historical and modern organic synthesis, underscore the importance of compounds like this compound. scispace.comsci-hub.se
Relevance as a Versatile Synthetic Intermediate
The bifunctional nature of this compound, containing both an electrophilic ketone and an electron-withdrawing nitro group, makes it an exceptionally versatile synthetic intermediate. rsc.orggoogle.com The two functional groups can be transformed independently or in concert to create a variety of complex molecular architectures.
A key transformation is the reduction of the nitro group to a primary amine. This conversion opens the door to a vast array of nitrogen-containing compounds. For instance, the intramolecular cyclization of the resulting γ-amino ketone is a powerful strategy for synthesizing substituted pyrrolidines, which are prevalent scaffolds in many biologically active compounds and natural products. frontiersin.orgcsic.esorganic-chemistry.org
Furthermore, γ-nitro ketones are valuable precursors for the synthesis of γ-amino acids (GABA) and their derivatives. thieme.dethieme-connect.com These are important in medicinal chemistry due to their roles as neurotransmitters and neuromodulators. The transformation typically involves reduction of the nitro group and manipulation of the ketone functionality. thieme-connect.comacs.org
Key Synthetic Transformations and Products:
| Starting Material | Key Transformation(s) | Major Product Class | Significance |
| γ-Nitro Ketone | 1. Reduction of nitro group2. Intramolecular cyclization | Pyrrolidines | Core structure in pharmaceuticals and alkaloids. frontiersin.orgcsic.es |
| γ-Nitro Ketone | 1. Reduction of nitro group2. Oxidation/Rearrangement | γ-Amino Acids | Important neurotransmitters and building blocks. thieme.deacs.org |
| γ-Nitro Ketone | Elimination (Dehydronitration) | α,β-Unsaturated Ketones | Versatile intermediates for further conjugate additions. rsc.org |
| γ-Nitro Ketone | Reaction with hydrazines | Pyrazoles | Heterocyclic compounds with potential biological activities. |
Overview of Key Research Areas and Challenges
Current research involving this compound and related γ-nitro ketones is primarily focused on controlling the stereochemistry of their synthesis and utilizing them in novel synthetic pathways.
Key Research Areas:
Asymmetric Catalysis : A major focus is the development of enantioselective Michael additions to produce chiral γ-nitro ketones. nih.govacs.org This is frequently achieved using chiral organocatalysts, such as thioureas derived from amino acids or Cinchona alkaloids, which can deliver high enantioselectivities (up to >99% ee). nih.govacs.orgacs.org The resulting optically active nitro ketones are crucial for the synthesis of single-enantiomer drugs.
Novel Catalytic Systems : Research is ongoing to find more efficient and environmentally benign catalysts. This includes exploring both noble and non-noble metal catalysts for reductive amination processes and biocatalysts like hydroxynitrile lyases for stereoselective Henry reactions. wikipedia.orgfrontiersin.org
"On Water" Synthesis : To align with the principles of green chemistry, methods are being developed to perform these reactions in aqueous media, minimizing the use of organic solvents. researchgate.netkoreascience.krmdpi.com
Key Challenges:
Stereocontrol : Achieving high diastereoselectivity in reactions that create two adjacent stereocenters remains a significant challenge. The products can often epimerize under the reaction conditions, leading to mixtures of diastereomers. nih.gov
Reaction Reversibility : The Henry and Michael reactions are often reversible, which can lead to low yields or the formation of side products, particularly through retro-reactions followed by elimination. wikipedia.orgscielo.br
Substrate Scope : While many catalytic systems work well for aromatic ketones and nitroalkenes, their effectiveness can be limited with aliphatic substrates, which often exhibit lower reactivity and selectivity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBFWZPQKKUBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341032 | |
| Record name | 3-nitro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62847-52-3 | |
| Record name | 3-nitro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 1 Phenylpropan 1 One and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 3-Nitro-1-phenylpropan-1-one often rely on well-established reactions that have been refined over many years.
Henry Reaction (Nitroaldol Condensation) and Subsequent Oxidation Pathways
A primary and extensively utilized method for the formation of β-nitro alcohols, the precursors to β-nitro ketones, is the Henry reaction. wikipedia.org This reaction, also known as the nitroaldol reaction, involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, catalyzed by a base. wikipedia.orgorganic-chemistry.org
The mechanism of the Henry reaction commences with the deprotonation of the α-carbon of the nitroalkane by a base, resulting in the formation of a nitronate anion. wikipedia.orgyoutube.com This nitronate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com The subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
A variety of catalysts can be employed to facilitate the Henry reaction, with the choice of catalyst often influencing the stereochemical outcome of the reaction. While simple bases can be used, significant research has been dedicated to the development of chiral metal catalysts to achieve enantioselective and diastereoselective transformations. wikipedia.org Metals such as zinc, copper, cobalt, and magnesium have been successfully used in conjunction with chiral ligands to induce stereoselectivity. wikipedia.orgorganic-chemistry.org
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Basic Catalysts | Hydroxides, Alkoxides, Amines | Simple, readily available, but often lack stereocontrol. |
| Chiral Metal Catalysts | Copper(I) with bis(sulfonamide)-diamine ligands, Copper(II) acetate with bis(oxazoline) ligands | Enable enantioselective and diastereoselective synthesis of β-nitro alcohols. organic-chemistry.org |
The β-nitro alcohol intermediate produced from the Henry reaction can be subsequently oxidized to afford the target α-nitro ketone, this compound. wikipedia.org Several oxidative methods have been developed for this transformation.
A classic and effective method involves the use of chromium-based reagents. nih.govresearchgate.net For instance, potassium dichromate in the presence of sulfuric acid can oxidize the secondary alcohol to a ketone. nih.govresearchgate.net Modified procedures have been developed to improve reaction times and yields, allowing for the straightforward isolation of pure α-nitro ketones. nih.govresearchgate.net Other chromium reagents, such as chromium(VI) oxide supported on wet alumina, have also been employed in a one-pot procedure following a solvent-free Henry reaction. nih.govresearchgate.net Alternative oxidation methods include the use of pyridinium chlorochromate (PCC) and the Swern oxidation. nih.govresearchgate.net
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Dichromate/Sulfuric Acid | Aqueous conditions | Effective and relatively inexpensive. | Use of toxic chromium. nih.gov |
| Chromium(VI) Oxide on Alumina | Solvent-free | Allows for a one-pot synthesis from the Henry reaction. nih.govresearchgate.net | Use of toxic chromium. |
| Pyridinium Chlorochromate (PCC) | Anhydrous organic solvents | Milder conditions. | Use of toxic chromium. nih.govresearchgate.net |
| Swern Oxidation | Cryogenic temperatures, DMSO, oxalyl chloride | Avoids the use of heavy metals. | Requires careful temperature control and produces a foul-smelling byproduct. nih.govresearchgate.net |
Acylation Reactions for Related Propanones and Potential Analogues
Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental methods for the synthesis of aryl ketones, including propanones that could serve as precursors or analogues to this compound. gauthmath.comgoogle.combrainly.com The Friedel-Crafts acylation involves the reaction of an aromatic compound, such as benzene or a substituted derivative, with an acylating agent like propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.comaskiitians.comquora.com This reaction introduces the propanoyl group onto the aromatic ring to form a propiophenone derivative. brainly.com
For the synthesis of 1-(3-nitrophenyl)propan-1-one, a related isomer, a two-step process can be employed. gauthmath.combrainly.com This involves either the nitration of benzene followed by Friedel-Crafts acylation, or the Friedel-Crafts acylation of benzene to form 1-phenylpropan-1-one, which is then nitrated in a subsequent step. brainly.com The order of these steps is crucial for directing the incoming group to the desired position on the aromatic ring.
Functional Group Interconversions on Precursor Molecules
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edusolubilityofthings.comimperial.ac.uk This approach can be applied to precursor molecules to generate this compound. For instance, a molecule with a suitable three-carbon chain attached to a phenyl group could undergo a series of reactions to introduce the nitro and keto functionalities at the appropriate positions.
One potential pathway could involve the reduction of a nitro group on a precursor to an amine, which could then be transformed into another functional group. solubilityofthings.com Conversely, an existing functional group, such as a halide or a hydroxyl group, could be converted to a nitro group through nucleophilic substitution or other methods. wikipedia.orgvanderbilt.edu The carbonyl group of the ketone could also be introduced through the oxidation of a corresponding secondary alcohol. imperial.ac.uk
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry.
One such approach involves the use of supported reagents and green solvents to minimize waste and avoid the use of volatile organic compounds. rsc.org For the synthesis of β-nitro ketones, a more eco-friendly modification of the Miyakoshi procedure has been developed. rsc.org This method utilizes a solid-supported nitrite, acetic acid, and cyclopentyl methyl ether (CPME), which is considered a green solvent, for the reaction of α,β-unsaturated ketones. rsc.org This approach is advantageous as it works well with complex starting materials and simplifies the work-up procedure, thereby reducing the environmental impact. rsc.org
Another modern approach is the use of visible-light photoredox catalysis for the synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl enol ethers. rsc.org This method offers a mild and efficient way to construct the β-nitro ketone framework.
Furthermore, sustainable oxidation methods are being explored to replace traditional heavy-metal-based oxidants. The use of nitrogen dioxide gas for the oxidation of alcohols to aldehydes and ketones represents a green alternative, as the gaseous byproducts can be converted to nitric acid, minimizing waste. nih.gov
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds in a stereoselective manner. unl.pt This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. The synthesis of γ-nitro carbonyl compounds, such as this compound, is frequently achieved through the conjugate (Michael) addition of a nitroalkane to an α,β-unsaturated carbonyl compound. Organocatalysis is particularly well-suited for this transformation, with numerous methods developed for the functionalization of aldehydes, ketones, and dicarbonyl compounds. unl.pt These strategies often form the basis of complex domino and cascade reactions, enabling the efficient construction of intricate molecular architectures from simple precursors. unl.pt
A key advantage of organocatalysis is the ability to achieve high levels of enantioselectivity, producing a single desired stereoisomer of a chiral molecule. nih.gov Asymmetric synthesis of γ-nitro carbonyl compounds can be accomplished through one-pot strategies that combine an organocatalytic Michael addition with a subsequent transformation. For example, a highly enantioselective synthesis of γ-nitroesters has been developed using a diarylprolinol silyl ether catalyst. organic-chemistry.org This method involves the asymmetric Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, followed by an in-situ oxidation of the resulting aldehyde to an ester using N-bromosuccinimide (NBS). organic-chemistry.org This one-pot process provides clean conversions and avoids side reactions often associated with basic oxidation conditions. The resulting optically active γ-nitroesters are valuable intermediates for the synthesis of pharmaceutically relevant compounds like γ-aminoesters and 2-pyrrolidones. organic-chemistry.org
The versatility of this approach has been demonstrated with a range of aromatic and aliphatic aldehydes, showcasing tolerance to various substituents. organic-chemistry.org
Table 1: Organocatalyzed Asymmetric Synthesis of γ-Nitroesters organic-chemistry.org Reaction combining asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes followed by NBS-based oxidation.
| Entry | Aldehyde (Substituent) | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Cinnamaldehyde (Phenyl) | Nitromethane (B149229) | 78 | 93 |
| 2 | (E)-3-(4-chlorophenyl)acrylaldehyde | Nitromethane | 71 | 94 |
| 3 | (E)-3-(p-tolyl)acrylaldehyde | Nitromethane | 75 | 93 |
| 4 | (E)-3-(furan-2-yl)acrylaldehyde | Nitromethane | 68 | 96 |
| 5 | Cinnamaldehyde (Phenyl) | Nitroethane | 67 | 94 |
| 6 | Cinnamaldehyde (Phenyl) | Nitropropane | 54 | 93 |
Among the diverse array of organocatalysts, those based on thiourea (B124793) and squaramide scaffolds are particularly effective for reactions involving nitroalkanes. These molecules act as hydrogen-bond donors, activating the electrophile and directing the stereochemical outcome of the reaction. nih.gov Chiral thioureas, often derived from cinchona alkaloids, have been successfully employed as bifunctional catalysts in reactions such as the aza-Henry reaction (the addition of a nitroalkane to an imine). nih.govacs.org They can achieve good enantioselectivity (82–93% ee) and moderate diastereoselectivity in the reaction between ketimines and nitroalkanes like nitroethane and 1-nitropropane. acs.org
Squaramides have emerged as a highly effective alternative to thioureas. nih.govorganic-chemistry.org The squaramide core can form two strong hydrogen bonds with a reactant, which not only activates the substrate but also holds it in a well-defined orientation necessary for high asymmetric induction. nih.gov Like thioureas, squaramide catalysts are often modified with chiral amines, such as those derived from cinchona alkaloids, to create a specific chiral environment. organic-chemistry.org These catalysts have demonstrated remarkable activity, even at low loadings (0.1 mol%), for the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, yielding products with high yields and excellent enantioselectivities (up to 98% yield and >99% ee). organic-chemistry.org The modular synthesis of squaramides allows for fine-tuning of their steric and electronic properties, making them a versatile and powerful tool in asymmetric catalysis. organic-chemistry.orgacs.org
Table 2: Enantioselectivity in Squaramide-Catalyzed Conjugate Addition acs.org Reaction of various enones with diethyl 2-nitromalonate using different squaramide catalysts.
| Entry | Catalyst | Enone | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Thiourea C13 | Chalcone (B49325) | 85 | 10 |
| 2 | Squaramide C14 | Chalcone | 85 | 60 |
| 3 | Squaramide C15 | Chalcone | 80 | 70 |
| 4 | Squaramide C16 | Chalcone | 90 | 90 |
| 5 | Squaramide C16 | 4-Chlorochalcone | 92 | 91 |
Transition-Metal Catalysis
Transition metals are fundamental catalysts in organic synthesis, capable of facilitating a vast range of chemical transformations due to their unique electronic properties. mdpi.com Catalysts based on metals like palladium, ruthenium, rhodium, and iridium are indispensable for constructing complex molecules and various heterocyclic ring systems. mdpi.comrsc.orggoogle.com While organocatalysis is prominent for the asymmetric Michael addition to form γ-nitro ketones, transition metals are often employed in subsequent transformations of the nitro group. For instance, palladium and ruthenium complexes are highly efficient in catalyzing the reductive cyclization of organic nitro compounds using carbon monoxide (or a CO surrogate like phenyl formate) as the reductant to synthesize N-heterocycles such as indoles. researchgate.net These metal-catalyzed reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds, often with high selectivity and efficiency. rsc.org
Electrochemical Synthesis for Propanone Frameworks
Electrochemical synthesis represents a growing field in chemistry, offering a potentially greener and more efficient alternative to traditional reagent-based methods. This approach uses electrical current to drive chemical reactions. While specific protocols for the direct electrochemical synthesis of this compound are not widely reported, related transformations have been successfully developed. For example, an electrochemical, metal-free, and oxidant-free method has been established for the synthesis of various nitroso organic compounds from secondary amines, using commercially available nitromethane as the nitrosation reagent. rsc.org This demonstrates the potential of electrosynthesis to activate simple nitroalkanes for use in C-N bond formation, suggesting that similar strategies could be envisioned for C-C bond-forming reactions required for propanone frameworks. Furthermore, electrochemical methods have been used to prepare metal-organic framework (MOF) films for the detection of nitro explosives, highlighting the intersection of electrochemistry and nitro-compound chemistry. rsc.org
Green Chemistry Principles in Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This philosophy is guided by twelve core principles, which provide a framework for creating more sustainable and environmentally benign synthetic methodologies. researchgate.net Key principles include waste prevention, maximizing atom economy (the incorporation of all materials used in the process into the final product), using catalytic reagents over stoichiometric ones, and designing safer chemicals and solvents. nih.govbdu.ac.in
Catalysis is a cornerstone of green chemistry, as catalytic reactions are typically faster, more selective, and produce less waste than their stoichiometric counterparts. bdu.ac.in The use of organocatalysts, as described previously, aligns well with these principles, as it avoids heavy metals and often allows for reactions under mild conditions. The goal is to design synthetic routes that are not only efficient but also holistically consider the environmental impact of all materials and processes involved. skpharmteco.com
One of the twelve principles of green chemistry is the reduction or elimination of auxiliary substances like solvents. bdu.ac.in Solvent-free reactions, also known as neat or solid-state reactions, offer significant environmental benefits by reducing waste, eliminating the need for costly and often hazardous solvents, and simplifying purification procedures. researchgate.net These reactions can be conducted by grinding solid reactants together, sometimes with a catalytic amount of a reagent (a technique known as mechanochemistry), or by simply heating the neat mixture of reactants. nih.gov For example, new chalcone derivatives, which share the α,β-unsaturated ketone core relevant to the synthesis of this compound, have been synthesized in a solvent-free manner by grinding an aldehyde with an acetophenone derivative in the presence of solid sodium hydroxide. ekb.eg This approach demonstrates that complex organic molecules can be constructed efficiently without the need for a reaction solvent, thereby minimizing the environmental footprint of the synthesis. ekb.eg
Aqueous Media and Recyclable Solvents
The synthesis of this compound and its derivatives, primarily through the Michael addition of nitroalkanes to α,β-unsaturated ketones or the addition of ketones like acetophenone to nitroalkenes, has seen a significant shift towards greener and more sustainable practices. The use of aqueous media and recyclable solvents is at the forefront of this evolution, addressing the environmental impact of traditional organic solvents.
Research has demonstrated that Michael additions involving nitroalkanes can be effectively carried out in aqueous or biphasic (water-dichloromethane) systems. sctunisie.org The limited solubility of nitroalkanes in water can be overcome by using phase-transfer catalysts, such as cetyltrimethylammonium chloride or tetrabutylammonium salts, which facilitate the reaction between the organic reactants and a basic aqueous phase (e.g., sodium hydroxide solution). sctunisie.org This approach not only promotes the reaction but also simplifies product isolation, as the Michael adduct often migrates to the organic phase. sctunisie.org For instance, the reaction between a nitroalkane and an α,β-unsaturated ketone in a biphasic medium with a phase-transfer catalyst can significantly improve yields compared to reactions in water alone. sctunisie.org
Moreover, reactions performed in mixtures of ethanol and water have also been reported for related syntheses, highlighting the versatility of aqueous co-solvent systems. researchgate.net The use of water as a solvent is not only eco-friendly but can also enhance reactivity and selectivity in certain organocatalyzed reactions. mdpi.com The development of supramolecular nanoreactors, such as tetrahedral capsules, presents a novel strategy for conducting reactions like nitrone synthesis in water, which are typically inhibited by aqueous environments. mdpi.com This methodology allows for the reaction to proceed within a hydrophobic cavity, followed by simple extraction of the product, and the potential for recycling the catalytic nanoreactor.
The drive for sustainable chemistry has also led to catalyst- and solvent-free approaches, such as grinding methods, which have been successfully applied to the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. nih.gov These solid-state reactions can occur efficiently, often with the aid of a grinding agent like quartz sand, and offer high yields with simplified purification procedures. nih.gov
Chemo-, Regio-, and Stereoselective Synthesis
The synthesis of functionalized propanone chains requires precise control over the reaction's selectivity. For this compound and its derivatives, which can possess one or more stereocenters, achieving high levels of chemo-, regio-, and stereoselectivity is paramount for their application in the synthesis of more complex molecules.
Control of Diastereoselectivity and Enantioselectivity
The asymmetric Michael addition is the cornerstone for establishing stereocenters in this compound derivatives. Organocatalysis has emerged as a powerful tool for achieving high levels of both diastereoselectivity and enantioselectivity. mdpi.com Chiral bifunctional organocatalysts, particularly those based on thiourea or squaramide scaffolds, have been extensively studied. mdpi.comrsc.orgnih.govnih.gov
These catalysts typically operate through a dual activation mechanism. The thiourea moiety activates the nitroalkene electrophile through hydrogen bonding, while a basic site on the catalyst (e.g., a primary or tertiary amine) deprotonates the ketone to form a nucleophilic enamine intermediate. mdpi.com The chiral environment of the catalyst then directs the approach of the enamine to the nitroalkene, controlling the stereochemical outcome of the carbon-carbon bond formation. mdpi.com
For example, in the reaction of acetophenone with nitrostyrene derivatives, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have been shown to produce Michael adducts with high enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com The choice of solvent, catalyst loading, and additives can significantly influence the stereochemical outcome. mdpi.comnih.govnih.gov Computational studies have provided insight into the transition states, supporting reaction models where the thiourea-activated nitronate adds to the ketone activated by the protonated amine of the organocatalyst. nih.gov
The following table summarizes representative organocatalysts and their effectiveness in analogous Michael additions to nitroalkenes.
| Catalyst Type | Michael Donor | Michael Acceptor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 9:1 (syn/anti) | 99% (syn) | mdpi.com |
| Squaramide | Diphenyl Phosphite | trans-β-Nitrostyrene | - | 96% | nih.gov |
| L-Valine-derived Thiourea | Nitromethane | Chalcone | - | High | nih.gov |
| (S,S)-Bis-ProPhenol-Zn Complex | 2(5H)-Furanone | trans-β-Nitrostyrene | 17:1 | 96% | nih.gov |
| DMAP-Thiourea | Nitroalkane | Nitroalkene | - | 91-95% | msu.edu |
The diastereoselective synthesis of related 1,3-dinitro compounds has also been achieved using thiourea catalysts, favoring the formation of syn isomers with good diastereomeric ratios. msu.edu
Strategies for Selective Functionalization of the Propanone Chain
The propanone chain of this compound offers multiple sites for further chemical modification, including the carbonyl group, the α-carbon, and the nitro group itself. Selective functionalization requires careful strategic planning, often involving the use of protecting groups to mask one reactive site while another is being transformed. organic-chemistry.org
Protection and Transformation of the Carbonyl Group: The ketone functionality is a primary site for reactions such as reduction to a secondary alcohol or conversion to other functional groups. To prevent its interference in reactions targeting the nitro group or other parts of the molecule, it can be protected, most commonly as an acetal or ketal. wikipedia.orgnih.gov Ethylene glycol, in the presence of an acid catalyst, is frequently used to form a 1,3-dioxolane, which is stable under a wide range of non-acidic conditions. wikipedia.org Once the desired transformations elsewhere in the molecule are complete, the carbonyl group can be regenerated by acidic hydrolysis. wikipedia.org
Transformations Involving the Nitro Group: The nitro group is a highly versatile functional group that can be converted into a variety of other functionalities. It is often considered a masked amino group. nih.gov
Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine, yielding a γ-amino ketone. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reductions (e.g., Zn, Fe, or SnCl₂ in acidic media). The resulting γ-amino ketone is a valuable precursor for synthesizing heterocyclic compounds like pyrrolidines.
Nef Reaction: The nitro group can be converted back to a carbonyl group via the Nef reaction. This involves treating the nitronate anion (formed by deprotonating the α-carbon with a base) with a strong aqueous acid. This transforms the this compound into a 1,4-dicarbonyl compound, a key building block in organic synthesis. msu.edu
Orthogonal Protecting Group Strategy: In complex syntheses, an orthogonal protecting group strategy is essential. organic-chemistry.org This involves using protecting groups for different functionalities that can be removed under distinct conditions without affecting each other. For instance, the ketone could be protected as an acid-labile acetal, while a derivative might contain a base-labile group elsewhere. This allows for the selective deprotection and reaction at one site while the other remains masked. organic-chemistry.org This level of control is crucial for the efficient and selective synthesis of complex target molecules derived from the this compound scaffold.
Reactivity and Mechanistic Investigations of 3 Nitro 1 Phenylpropan 1 One
Reactivity at the Nitro Group
The reactivity of 3-Nitro-1-phenylpropan-1-one at the nitro group is a key aspect of its chemical behavior, allowing for a variety of synthetic transformations. These reactions primarily involve the reduction of the nitro group, its elimination, or its conversion into reactive intermediates.
Reduction Reactions to Corresponding Amine Derivatives
The reduction of the nitro group in this compound to its corresponding amine, 3-Amino-1-phenylpropan-1-one, is a fundamental transformation. This conversion can be achieved through various established methods for nitro group reduction. wikipedia.orgwikipedia.orgnih.govmasterorganicchemistry.comyoutube.comyoutube.com Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgfrontiersin.org
Alternatively, metal-based reducing agents in acidic media are effective. masterorganicchemistry.comyoutube.com A typical example is the use of tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). youtube.com The general reaction scheme for the reduction is as follows:
General Reaction Scheme for the Reduction of this compound

The resulting β-amino ketone, 3-Amino-1-phenylpropan-1-one, is a valuable synthetic intermediate for the preparation of various pharmaceutical compounds and other biologically active molecules. google.comalfachemch.comlgcstandards.com
A summary of common reducing agents for the conversion of nitroalkanes to amines is presented in the table below.
| Reagent/Catalyst | Conditions | Typical Yield |
| H₂, Pd/C | Hydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate) | High |
| H₂, Raney Ni | Hydrogen gas pressure, solvent (e.g., ethanol) | High |
| Fe, HCl | Acidic aqueous solution, heat | Good to High |
| Sn, HCl | Acidic aqueous solution | Good to High |
| SnCl₂ | Ethanol | Good |
| NaBH₄, NiCl₂ | Methanol | Moderate to High |
Denitration Processes and Resulting Transformations
Denitration of this compound involves the removal of the nitro group, which can lead to the formation of different products depending on the reaction conditions. One of the most significant denitration reactions is the Nef reaction, which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. arkat-usa.orgorganic-chemistry.orgresearchgate.net
For this compound, the Nef reaction would proceed by first forming the nitronate salt with a base, followed by hydrolysis with a strong mineral acid. This process would result in the formation of 1-phenylpropane-1,3-dione.
Nef Reaction of this compound
Nitronate formation: Treatment with a base (e.g., NaOH) deprotonates the carbon alpha to the nitro group.
Acid hydrolysis: The nitronate salt is then treated with a strong acid (e.g., H₂SO₄) to yield the dicarbonyl compound.
Other denitrative methods can also be employed. For instance, radical denitration can lead to the formation of an alkyl radical, which can then undergo further reactions. Denitrative cross-coupling reactions of related nitroalkenes have been shown to be a powerful tool for forming new carbon-carbon bonds. mdpi.com
Generation of 1,3-Dipolar Intermediates (e.g., Nitronates, Nitrile Oxides)
The presence of the nitro group in this compound allows for the generation of valuable 1,3-dipolar intermediates, which are key reactants in cycloaddition reactions for the synthesis of five-membered heterocycles. chesci.comwikipedia.orgrsc.orgrsc.orgmdpi.com
Nitronates: The carbon atom alpha to the nitro group in this compound is acidic and can be deprotonated by a base to form a nitronate anion. wikipedia.org This nitronate is a 1,3-dipolar species and can react with various electrophiles. youtube.com Nitronates are key intermediates in the Henry (nitroaldol) reaction, where they add to carbonyl compounds. wikipedia.org
Nitrile Oxides: Primary nitroalkanes can be dehydrated to form nitrile oxides, which are highly reactive 1,3-dipoles. chemtube3d.comresearchgate.netyoutube.com The conversion of this compound to the corresponding nitrile oxide can be achieved using dehydrating agents such as phenyl isocyanate or by the Mukaiyama method. chemtube3d.com Once generated, the nitrile oxide can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes or alkynes to form isoxazolines and isoxazoles, respectively. wikipedia.orgresearchgate.netyoutube.com
Generation and Reaction of Nitrile Oxide from this compound

Reactivity at the Carbonyl Group
The carbonyl group of this compound is a site of significant reactivity, undergoing nucleophilic addition and providing a handle for modifications at the adjacent alpha-carbon through enolate chemistry.
Nucleophilic Addition Reactions
The carbonyl carbon in this compound is electrophilic and is susceptible to attack by nucleophiles. A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
Common nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 3-Nitro-1-phenylpropan-1-ol.
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) results in the formation of tertiary alcohols after acidic workup.
Cyanohydrin Formation: The addition of cyanide ion (from HCN or a cyanide salt) leads to the formation of a cyanohydrin.
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into an alkene.
The stereochemical outcome of these additions can often be controlled, particularly in the reduction of the ketone to the alcohol, where enantioselective reducing agents can be employed to produce a specific stereoisomer. rsc.org
Enolate Chemistry and Reactions at Alpha-Carbons
The protons on the carbon atom alpha to the carbonyl group (the C2 position) are acidic and can be removed by a base to form an enolate. msu.edubham.ac.ukmnstate.edulibretexts.orgmasterorganicchemistry.comyoutube.com This enolate is a powerful nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com
Formation of the Enolate of this compound

Once formed, the enolate can participate in several important carbon-carbon bond-forming reactions:
Alkylation: The enolate can be alkylated by reaction with an alkyl halide in an SN2 reaction. mnstate.edumasterorganicchemistry.com This allows for the introduction of an alkyl group at the alpha-carbon.
Halogenation: In the presence of a halogen (Cl₂, Br₂, I₂) and either acid or base, the alpha-carbon can be halogenated. youtube.com
Aldol Reaction: The enolate can act as a nucleophile and add to the carbonyl group of another molecule (an aldehyde or ketone), including another molecule of this compound, in an aldol addition reaction. msu.edulibretexts.orgyoutube.com
Condensation Reactions (e.g., Claisen-Schmidt with Nitro-substituted Reactants)
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol condensation.
When a reactant bearing a nitro group is involved, the electronic nature of the nitro group can significantly influence the reaction's outcome. For example, in the condensation of 4-methoxyacetophenone with nitro-substituted benzaldehydes, the presence of a nitro group on the benzaldehyde ring reduces the electron density on the aromatic ring. jocpr.com This, in turn, decreases the positive charge on the carbonyl carbon, reducing its reactivity toward nucleophilic addition. jocpr.com Research has shown that under basic conditions, the reaction between 4-methoxyacetophenone and 4-nitrobenzaldehyde or 2-nitrobenzaldehyde may not yield the expected chalcone (B49325) but instead stops at the aldol addition product (a β-hydroxy ketone). jocpr.com The subsequent elimination step to form the α,β-unsaturated ketone is hindered. jocpr.com This suggests that for Claisen-Schmidt condensations involving strongly deactivated aldehydes, acid catalysis might be a more suitable approach. jocpr.com
Cascade and Domino Reactions
Intra- and Intermolecular Cyclization Pathways
The functional groups within this compound and its derivatives can participate in cascade reactions, leading to the formation of cyclic structures. These reactions often begin with one of the alpha-functionalization methods mentioned previously, followed by a spontaneous or induced cyclization step.
An example of such a pathway is the intramolecular Michael-type cyclization. Chiral 3-nitro-4-chromanones have been synthesized using a chiral thiourea-catalyzed intramolecular cyclization reaction. rsc.org This process creates complex cyclic frameworks with high stereoselectivity.
Similarly, the products of Michael additions can undergo subsequent intramolecular reactions. For instance, nitrodiketones generated from the reaction of cyclic diones with nitrostyrenes can undergo cyclization to form bicyclic furan-2(3H)-one oximes through an interrupted Nef reaction pathway. mdpi.com In some cases, the initial product of a reaction involving a nitroalkane can be manipulated to undergo cyclization. For example, β-nitroketones can be converted into 3-haloisoxazoles upon treatment with a hydrogen halide in acetic acid, a process that involves conversion to a hydroxamic acid halide followed by intramolecular cyclization. mdpi.com
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.gov These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. nih.gov
As discussed previously, the nitro-Mannich (or aza-Henry) reaction is a classic example of a three-component reaction, combining an aldehyde, an amine, and a nitroalkane. nih.gov An efficient, one-pot, solvent-free nitro-Mannich reaction has been developed using a heterogeneous CuI on Amberlyst A-21 catalyst, yielding a wide variety of β-nitroamines in good to excellent yields. nih.gov This approach highlights the utility of this compound and related nitroalkanes in streamlined synthetic sequences.
The versatility of the nitro group also allows for cascade reactions following an initial multicomponent coupling. For example, a cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones has been developed to construct enantiomerically enriched tricyclic chroman derivatives. rsc.org Such strategies demonstrate how an initial reaction involving the nitroalkane moiety can trigger subsequent transformations to build complex molecular architectures in a single operation.
Mechanistic Elucidation of Key Transformations of this compound
The reactivity of this compound is governed by the interplay of its two functional groups: the nitro group and the ketone. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be understood by drawing parallels with the well-established reactivity of β-nitro ketones. Key reactions include those involving the acidic α-protons, the nucleophilic character of the corresponding nitronate, and transformations of the nitro group itself.
Detailed Reaction Pathways and Transition State Analysis
Detailed reaction pathways for β-nitro ketones like this compound are often elucidated through a combination of experimental kinetics and computational modeling. These studies help in understanding the energy profiles of reactions and the structures of transient species.
One of the fundamental reactions of nitroalkanes is the Nef reaction , which converts a primary or secondary nitro group into a carbonyl group. For this compound, this would involve the initial deprotonation at the carbon alpha to the nitro group to form a nitronate salt. Subsequent treatment with strong acid leads to the formation of a nitronic acid, which is then protonated further. The mechanism proceeds through an iminium ion intermediate that is attacked by water. This is followed by the elimination of nitroxyl (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, ultimately yielding the corresponding carbonyl compound.
The mechanism of the Nef reaction is generally accepted to proceed as follows:
Deprotonation: A base removes a proton from the α-carbon to form a resonance-stabilized nitronate anion.
Protonation: The nitronate is protonated by a strong acid to form a nitronic acid (the aci-nitro tautomer).
Further Protonation and Nucleophilic Attack: The nitronic acid is protonated again, forming a highly electrophilic species that is attacked by a water molecule.
Elimination and Rearrangement: A series of proton transfers and eliminations lead to the formation of the carbonyl group and nitroxyl.
Computational studies on related systems, such as the Michael addition of nucleophiles to nitroalkenes, have provided valuable insights into the transition states of reactions involving nitro compounds. For instance, density functional theory (DFT) calculations have been employed to analyze the transition state of the Michael addition of diethyl malonate to trans-β-nitrostyrene, a structurally related α,β-unsaturated nitro compound. These studies reveal that the carbon-carbon bond formation is the rate-determining step and highlight the role of hydrogen bonding in stabilizing the transition state. While not directly on this compound, these computational models suggest that reactions involving the α-carbon would proceed through a transition state where the negative charge is delocalized onto the nitro group, and this is stabilized by interactions with the solvent or catalyst.
Another key reaction pathway for this compound involves its enolate or nitronate form acting as a nucleophile. For example, in a Michael addition reaction, the nitronate can add to an α,β-unsaturated carbonyl compound. The transition state for such a reaction would involve a six-membered ring-like structure, especially when mediated by a bifunctional catalyst, which helps to orient the reactants and lower the activation energy.
Table 1: Calculated Activation Energies for Key Steps in Related Nitro Compound Reactions
| Reaction Step | Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |
| C-C Bond Formation | Diethyl malonate + trans-β-nitrostyrene | DFT (B3LYP/6-31+G) | 15.2 |
| Proton Transfer | Protonated catalyst to nitronate | DFT (B3LYP/6-31+G) | 5.8 |
| Deprotonation | Diethyl malonate by amine catalyst | DFT (B3LYP/6-31+G**) | 12.1 |
Note: The data in the table is illustrative and based on computational studies of analogous systems, not this compound itself.
Influence of Protonation States and Electrophilic Species on Reactivity
The reactivity of this compound is significantly influenced by the protonation states of its functional groups and the nature of the electrophilic species it interacts with.
Protonation States:
The presence of both a nitro group and a ketone allows for different protonation scenarios depending on the reaction conditions.
α-Carbon Acidity: The protons on the carbon atom alpha to the nitro group are acidic (pKa of nitroalkanes is around 10 in water) due to the strong electron-withdrawing nature of the nitro group. In the presence of a base, this carbon is readily deprotonated to form a nitronate anion. This nitronate is a key reactive intermediate, acting as a potent nucleophile. The equilibrium between the nitroalkane and the nitronate is crucial for many of its reactions.
Carbonyl Protonation: In acidic media, the carbonyl oxygen can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a common activation strategy in reactions such as acetal formation or reductions.
Nitro Group Protonation: The nitro group itself can be protonated under strongly acidic conditions. This protonation activates the nitro group and is a key step in the Nef reaction, leading to the formation of the nitronic acid intermediate. Computational studies on protonated nitro compounds indicate a significant change in the electronic structure and geometry upon protonation, which in turn alters the reactivity.
The interplay between these protonation states dictates the reaction pathway. For example, in a basic medium, the formation of the nitronate is favored, leading to nucleophilic reactions at the α-carbon. In a strongly acidic medium, the Nef reaction pathway is initiated by protonation of the nitro group.
Influence of Electrophilic Species:
The reaction of this compound with various electrophiles can occur at different sites of the molecule, primarily at the α-carbon (via the nitronate) or the carbonyl oxygen.
Alkylation and Acylation: The nitronate anion can react with alkyl halides or acylating agents in SN2 or nucleophilic acyl substitution reactions, respectively, to form new carbon-carbon or carbon-oxygen bonds at the α-position.
Aldol-type Reactions: The nitronate can also act as a nucleophile in reactions with aldehydes and ketones (a Henry or nitro-aldol reaction), forming β-nitro alcohols. The electrophilicity of the carbonyl compound is a determining factor in the reaction rate.
Reactions with Protic Acids: As discussed in the context of the Nef reaction, strong protic acids act as electrophiles that protonate the nitronate, initiating the cascade to form a carbonyl group.
Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This can facilitate reactions such as reductions or additions of weaker nucleophiles. Lewis acids can also interact with the nitro group, potentially influencing its reactivity.
The chemoselectivity of these reactions is highly dependent on the reaction conditions (pH, solvent, temperature) and the nature of the electrophile. For instance, "hard" electrophiles tend to react at the more electronegative oxygen atoms of the nitronate, while "soft" electrophiles favor reaction at the α-carbon.
Table 2: Regioselectivity of Electrophilic Attack on the Nitronate of a β-Nitro Ketone
| Electrophile Type | Predominant Reaction Site | Typical Product |
| Alkyl Halide (e.g., CH₃I) | α-Carbon | C-Alkylated β-Nitro Ketone |
| Proton (H⁺) | Oxygen of Nitro Group | Nitronic Acid (aci-form) |
| Acyl Chloride (e.g., CH₃COCl) | Oxygen of Nitro Group | O-Acylated Nitronate |
| Aldehyde (e.g., PhCHO) | α-Carbon | β-Nitro Alcohol |
Note: This table represents general reactivity patterns for nitronates derived from β-nitro ketones.
Advanced Spectroscopic and Structural Characterization of 3 Nitro 1 Phenylpropan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of 3-Nitro-1-phenylpropan-1-one in solution. It provides detailed information about the chemical environment of each nucleus and the connectivity between atoms.
The ¹H NMR spectrum of this compound presents a distinct set of signals that can be assigned to the aromatic and aliphatic protons within the molecule. The aliphatic portion, specifically the -CH₂-CH₂- moiety, constitutes an A₂X₂ spin system. The protons on the carbon adjacent to the carbonyl group (C2) and the protons on the carbon adjacent to the nitro group (C3) are chemically non-equivalent. They appear as two distinct triplets, a result of spin-spin coupling with each other. mdma.chrsc.org
Experimental data recorded in Chloroform-d (CDCl₃) shows the C3 protons (adjacent to the NO₂) at approximately 4.83-4.85 ppm and the C2 protons (adjacent to the C=O) at approximately 3.66-3.69 ppm, both with a coupling constant (J) of around 6.1-6.2 Hz. mdma.chrsc.orgunibe.ch The phenyl group protons appear further downfield in the aromatic region, typically between 7.48 and 8.02 ppm, as complex multiplets due to coupling among the ortho, meta, and para protons. mdma.chrsc.orgunibe.ch
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon (C1) is significantly deshielded, appearing far downfield, while the aliphatic carbons (C2 and C3) and the aromatic carbons resonate at characteristic chemical shifts. mdma.ch
| Table 1: Representative NMR Data for this compound in CDCl₃ | ||
|---|---|---|
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C1 (C=O) | - | 168.5 |
| C2 (-CH₂-) | 3.67 (t, J = 6.1 Hz) | 36.9 |
| C3 (-CH₂-) | 4.83 (t, J = 6.1 Hz) | 75.0 |
| Aromatic C-H | 7.48 - 8.02 (m) | 123.5, 132.1 |
| Aromatic Quaternary C | - | 134.3 |
Data compiled from reported values. mdma.chrsc.orgunibe.ch Chemical shifts are subject to minor variations based on solvent and concentration.
The aliphatic chain of this compound possesses rotational freedom around the C1-C2 and C2-C3 single bonds, leading to various possible conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of these conformational changes. nih.govrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or coalescence, which correspond to the energy barriers for bond rotation. unibas.it
For this compound, hindered rotation could potentially occur around the bond connecting the phenyl ring and the carbonyl group, as well as the C(O)-CH₂ bond. nih.govunibas.it At low temperatures, the rate of rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, the increased rate of rotation would lead to the coalescence of these signals into a time-averaged spectrum. unibas.it The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. nih.gov While specific DNMR studies on this compound are not extensively reported, the methodology is well-established for analyzing the stereodynamics of substituted ketones and esters. nih.govunibas.it
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data without the need for sample isolation. beilstein-journals.org The synthesis of this compound, for instance via a Michael addition of a nitroalkane to an α,β-unsaturated ketone, can be monitored directly inside the NMR tube. rug.nlnih.gov
By acquiring a series of ¹H NMR spectra over time, researchers can track the consumption of reactants and the formation of the product. beilstein-journals.org For example, the disappearance of the characteristic signals of the starting materials and the concurrent appearance and increase in intensity of the triplet signals at ~3.67 ppm and ~4.83 ppm for this compound would allow for the quantification of its formation. This approach enables the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions. beilstein-journals.org The technique is particularly advantageous for detecting unstable intermediates that are crucial for elucidating the reaction mechanism. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Under electron ionization (EI), the molecular ion (M⁺˙) of this compound is formed, which then undergoes fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. Ketones and nitro compounds exhibit well-documented fragmentation behaviors. whitman.edu
For this compound (molar mass 179.17 g/mol ), a primary fragmentation is the α-cleavage adjacent to the carbonyl group. quizlet.comyoutube.com This can result in the loss of the ethyl-nitro group to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is often a prominent peak in the spectrum. Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77. Another common fragmentation for aromatic nitro compounds involves the nitro group itself.
| Table 2: Plausible EI Mass Spectrometry Fragments of this compound | |
|---|---|
| m/z | Proposed Fragment Ion |
| 179 | [C₉H₉NO₃]⁺˙ (Molecular Ion) |
| 120 | [M - NO₂ - H]⁺ or [C₈H₈O]⁺˙ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | [C₄H₃]⁺ (Fragment from phenyl ring) |
Based on general fragmentation principles and reported GC-MS data. mdma.chwhitman.eduquizlet.comyoutube.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govthermofisher.com The theoretical monoisotopic mass of this compound (C₉H₉NO₃) is calculated to be 179.05824 Da. nih.gov
HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. thermofisher.comnih.gov This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. nih.gov
| Table 3: High-Resolution Mass Spectrometry Data for C₉H₉NO₃ | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₉H₉NO₃ |
| Theoretical Monoisotopic Mass (Da) | 179.05824 |
| Hypothetical Experimental Mass (Da) | 179.05860 |
| Mass Error (ppm) | 2.01 |
The experimental mass and error are illustrative examples of a typical HRMS measurement.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide detailed information about its functional groups, potential tautomeric forms, and the nature of intermolecular interactions.
Vibrational Analysis of Functional Groups in Reaction Studies
The structure of this compound contains three key functional groups that can be monitored using vibrational spectroscopy: the carbonyl group (C=O), the nitro group (NO₂), and the phenyl ring. Each group possesses characteristic vibrational frequencies that can serve as reporters for chemical transformations.
In reaction studies, IR and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products in real-time. For instance, in the reduction of the nitro group to an amine, one would observe the disappearance of the strong symmetric and asymmetric NO₂ stretching bands and the appearance of N-H stretching bands. Similarly, reactions involving the carbonyl group, such as reduction to an alcohol, would be marked by the disappearance of the C=O stretching vibration and the emergence of a broad O-H stretching band.
The primary vibrational modes for this compound are associated with its constituent functional groups. The nitro group (NO₂) exhibits two prominent, intense stretching vibrations in the IR spectrum due to the large dipole moment of the N-O bonds. spectroscopyonline.com The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The carbonyl (C=O) group of the ketone shows a strong, sharp absorption band. The phenyl group gives rise to several characteristic bands, including C-H stretching, and C=C stretching within the ring.
Table 1: Characteristic Infrared Frequencies for Functional Groups in this compound This table presents expected vibrational frequencies based on typical values for the given functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1540 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 | Strong |
| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |
| Phenyl (C₆H₅) | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Phenyl (C₆H₅) | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic (CH₂) | C-H Stretch | 2960 - 2850 | Medium-Weak |
Investigation of Tautomeric Forms and Hydrogen Bonding Interactions
While keto-enol tautomerism is possible for this compound, the equilibrium strongly favors the keto form due to the stability of the carbonyl group. However, under certain conditions, such as in the presence of a strong base, the enol or aci-nitro tautomer could be formed. Vibrational spectroscopy is an ideal tool to detect such tautomeric shifts. The formation of the enol tautomer would lead to the appearance of a broad O-H stretching band (around 3600-3200 cm⁻¹) and a C=C stretching band, with a concurrent decrease in the intensity of the C=O ketone band. The aci-nitro tautomer would show distinct N-O-H and C=N vibrational modes.
Intermolecular interactions, particularly hydrogen bonds, significantly influence vibrational frequencies. nih.govbohrium.com In the solid state, weak C-H···O hydrogen bonds may form between the aliphatic or aromatic C-H groups and the oxygen atoms of the carbonyl or nitro groups of adjacent molecules. researchgate.net Such interactions typically cause a small red-shift (a shift to lower frequency) in the C-H stretching vibrations and a blue-shift in the bending modes. The formation of hydrogen bonds involving the carbonyl or nitro groups can also cause a red-shift in their respective stretching frequencies, providing evidence of these interactions in the crystalline lattice. researchgate.net
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is essential for determining the precise molecular structure, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing.
Solid-State Structural Determination and Conformational Preferences
Although a specific crystal structure for this compound is not publicly available, its likely conformation can be inferred from related structures. The molecule possesses three rotatable bonds in the propanone chain, allowing for conformational flexibility. In the solid state, the molecule is expected to adopt a low-energy conformation that optimizes packing efficiency and intermolecular interactions.
Table 2: Predicted Crystallographic Parameters for this compound This table is hypothetical and based on typical values for organic compounds of similar size and composition.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Molecules per unit cell (Z) | 4 |
| Density (calculated) | 1.2 - 1.4 g/cm³ |
Analysis of Intermolecular Interactions (e.g., hydrogen bonds, π-stacking)
The crystal structure of this compound would be stabilized by a network of intermolecular interactions. ias.ac.inrsc.org The nitro and carbonyl groups are strong hydrogen bond acceptors, while the aromatic and aliphatic C-H groups can act as weak hydrogen bond donors.
Key potential interactions include:
C-H···O Hydrogen Bonds: These are the most likely type of hydrogen bonds, occurring between an aromatic or aliphatic C-H group of one molecule and an oxygen atom of the nitro or carbonyl group of a neighboring molecule. researchgate.net These interactions play a crucial role in the formation of supramolecular assemblies. ias.ac.in
Nitro-Phenyl Interactions: Interactions between the electron-rich π-system of a phenyl ring and an electron-deficient nitro group of an adjacent molecule have been observed in other nitroaromatic compounds and could be present here. nih.gov
These combined interactions dictate the formation of specific packing motifs, such as sheets or three-dimensional frameworks, within the crystal. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov
This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.
However, chiroptical properties could be induced under specific circumstances:
Chiral Derivatization: If the molecule is chemically modified to introduce a chiral center (for example, by asymmetric reduction of the ketone), the resulting enantiomers would display mirror-image CD and ORD spectra.
Chiral Environment: When placed in a chiral solvent or co-crystallized with a chiral host molecule, induced CD signals may be observed due to the asymmetric perturbation of the molecule's electronic transitions.
Vibrational Circular Dichroism (VCD) is another chiroptical technique that provides information on the stereochemistry of chiral molecules in the infrared region. rsc.org Similar to electronic CD, this compound would only show a VCD spectrum if it were rendered chiral.
Determination of Absolute Configuration for Enantiopure Compounds
The determination of the absolute configuration of a chiral molecule is a critical step in its complete stereochemical characterization. For a compound such as this compound, which possesses a stereocenter, identifying the spatial arrangement of its substituents as either (R) or (S) is essential. This is typically achieved through a combination of chiral separation techniques and advanced analytical methods.
Chiral Separation:
The initial step involves the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for achieving this separation. The choice of the chiral column and the mobile phase is crucial for obtaining a good resolution of the enantiomers.
Methods for Absolute Configuration Assignment:
Once the enantiomers are isolated, various techniques can be employed to determine their absolute configuration. These methods include:
X-ray Crystallography: This is considered the definitive method for determining the absolute configuration. By analyzing the diffraction pattern of a single crystal of an enantiopure compound, the precise three-dimensional arrangement of atoms in the molecule can be determined.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be assigned.
NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the enantiomers are reacted with a chiral derivatizing agent of a known absolute configuration to form diastereomers. The nuclear magnetic resonance (NMR) spectra of these diastereomers will exhibit distinct chemical shifts. A systematic analysis of these differences, such as in the Mosher's method or Riguera's method, can be used to deduce the absolute configuration of the original enantiomer. For instance, studies on similar nitro-containing compounds like 3-nitroatenolol and 4-nitropropranolol have successfully employed Riguera's method for this purpose.
While specific data tables for the enantiopure forms of this compound are not available in the public domain, the following tables illustrate the type of data that would be generated during such an investigation.
Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) |
|---|---|
| Enantiomer 1 | 12.5 |
| Enantiomer 2 | 15.2 |
Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Spectroscopic Data for a Chiral Compound
| Technique | Parameter | Value for (+)-Enantiomer | Value for (-)-Enantiomer |
|---|---|---|---|
| Polarimetry | Specific Rotation [α]D | +X° | -X° |
| ECD Spectroscopy | λmax (nm) | Y | Z |
| VCD Spectroscopy | Wavenumber (cm-1) | A | B |
Data is for illustrative purposes to show the expected differences between enantiomers and does not represent actual data for this compound.
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the existence of advanced computational chemistry methods, specific scholarly research detailing this molecule's electronic structure, conformational energy landscapes, and reaction pathways is not publicly available. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time without resorting to speculation or presenting data from unrelated molecules, which would be scientifically inaccurate.
Extensive searches for dedicated studies on this compound have failed to yield the specific data required for a thorough analysis, including:
Quantum Chemical Calculations: No published data were found for the electronic structure, such as the energies and distributions of Frontier Molecular Orbitals (HOMO-LUMO) or the specific charge distribution across the molecule.
Conformational Analysis: There is no available research on the conformational energy landscape of this compound, which would be necessary to determine the relative stability of its different spatial arrangements (stereoisomers).
Spectroscopic Prediction: While general spectroscopic data may exist, detailed theoretical predictions of spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) linked to computational models for this specific compound are absent from the literature.
Reaction Pathway Modeling: No studies were identified that model the reaction mechanisms involving this compound. This includes the identification of transition states, reaction intermediates, and the energetics of potential reaction pathways.
While computational studies have been performed on analogous compounds, such as isomers like 3'-nitropropiophenone (B93426) or other nitroalkanes, the strict requirement to focus solely on this compound prevents the use of such data. Applying findings from different molecules would not provide an accurate or reliable analysis for the subject compound.
The absence of this foundational research in peer-reviewed journals and scientific databases makes it impossible to construct the detailed, data-driven article as requested. The scientific community has not yet published the specific theoretical and computational investigations required to fulfill the outlined sections.
Theoretical and Computational Investigations of 3 Nitro 1 Phenylpropan 1 One
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information about the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent or a biological receptor. Despite the utility of MD simulations, specific studies dedicated to 3-Nitro-1-phenylpropan-1-one are not readily found in the published literature. The following sections outline the type of information that such studies would provide, were they available.
The solvent environment can significantly influence the reactivity and conformational preferences of a molecule. For a polar molecule like this compound, which contains a carbonyl and a nitro group, the choice of solvent is expected to play a crucial role in its behavior. Molecular dynamics simulations would be an ideal tool to probe these effects at an atomic level.
In a hypothetical MD study, the conformational landscape of this compound could be explored in various solvents of differing polarity, such as water, ethanol, and dimethyl sulfoxide. By analyzing the simulation trajectories, researchers could determine the most stable conformations in each solvent and the energetic barriers between them. This would involve monitoring key dihedral angles along the propane (B168953) chain to identify the predominant gauche and anti conformers.
The reactivity of the molecule, for instance, the acidity of the protons alpha to the nitro and carbonyl groups, would also be influenced by the solvent. Simulations could provide insights into the solvation structure around these acidic protons, revealing the extent of hydrogen bonding and stabilization of the corresponding conjugate bases. This information is critical for understanding its reactivity in various chemical transformations.
While specific data tables from MD simulations on this compound are not available, a general trend observed for similar ketones and nitroalkanes is that polar protic solvents tend to stabilize conformations that maximize the exposure of the polar groups to the solvent, thereby facilitating reactions that involve charge separation in the transition state.
Table 1: Hypothetical Solvent-Dependent Conformational Population of this compound
| Solvent | Dielectric Constant (ε) | Predominant Conformer | Hypothesized Interaction |
| Dichloromethane | 8.93 | Anti | Less polar solvent favors intramolecular interactions. |
| Ethanol | 24.55 | Gauche | Polar protic solvent stabilizes polar groups via H-bonding. |
| Water | 80.10 | Gauche | Strong H-bonding network favors extended conformations. |
This table is illustrative and based on general principles of solvent effects on flexible molecules, as specific computational data for this compound is not available in the reviewed literature.
The synthesis of this compound is often catalyzed, for example, by organocatalysts in the asymmetric Michael addition of nitromethane (B149229) to chalcone (B49325). Understanding the interactions between the catalyst (ligand) and the substrates at a molecular level is crucial for designing more efficient and selective catalysts. Molecular dynamics simulations can be employed to study the non-covalent interactions that govern the formation of the catalyst-substrate complex and the subsequent transition state.
In a typical organocatalytic system, the catalyst might activate the chalcone derivative and the nitromethane through hydrogen bonding or the formation of a transient covalent intermediate. MD simulations could visualize and quantify these interactions, providing details on the key amino acid residues or functional groups of the catalyst that are involved in binding and catalysis. By calculating the binding free energies and analyzing the interaction energies, one could elucidate the factors contributing to the observed stereoselectivity of the reaction.
For instance, in a simulation of an amine-based organocatalyst, one would expect to observe hydrogen bonding between the amine group of the catalyst and the carbonyl oxygen of the chalcone, as well as interactions with the nitro group of the nitromethane. The phenyl group of the this compound would also engage in non-polar interactions within the catalyst's binding pocket.
Table 2: Hypothetical Key Interactions in a Catalytic System for the Synthesis of this compound
| Catalyst Functional Group | Substrate Functional Group | Type of Interaction | Hypothesized Role in Catalysis |
| Amine (e.g., from a primary amine catalyst) | Carbonyl (on chalcone) | Hydrogen Bonding | Activation of the Michael acceptor. |
| Thiourea (B124793) (e.g., from a thiourea catalyst) | Nitro (on nitromethane) | Hydrogen Bonding | Activation of the nucleophile. |
| Aromatic Ring (on catalyst) | Phenyl Ring (on chalcone) | π-π Stacking | Orientation of the substrate in the active site. |
This table represents a generalized model of interactions in organocatalysis relevant to the formation of this compound, as specific computational studies detailing these interactions for this exact product formation are not available.
Applications of 3 Nitro 1 Phenylpropan 1 One in Organic Synthesis and Advanced Materials
Precursor for Nitrogen-Containing Heterocycles
The functional groups within 3-Nitro-1-phenylpropan-1-one enable its transformation into several important classes of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
Synthesis of Isoxazoles and Isoxazolines
Primary nitroalkanes, such as this compound, are effective precursors for the synthesis of isoxazole and isoxazoline rings. The general strategy involves the conversion of the nitroalkane into a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition reaction.
The reaction pathway typically begins with the deprotonation of the carbon alpha to the nitro group to form a nitronate anion. This nitronate can be dehydrated to generate a highly reactive nitrile oxide. In the presence of a dipolarophile, such as an alkyne or an alkene, the nitrile oxide readily participates in a [3+2] cycloaddition to form the five-membered heterocyclic ring.
Reaction with Alkynes: The cycloaddition of the in-situ generated nitrile oxide with an alkyne yields a substituted isoxazole.
Reaction with Alkenes: A similar reaction with an alkene produces a substituted isoxazoline.
This method is highly valued for its ability to construct the isoxazole/isoxazoline core with control over regioselectivity, depending on the nature of the substituents on both the nitrile oxide and the dipolarophile.
| Reaction Type | Key Intermediate | Dipolarophile | Product |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Alkyne | Isoxazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Alkene | Isoxazoline |
Formation of Pyrroles, Furans, and Pyrazoles
The carbon skeleton of this compound is particularly suited for conversion into other five-membered heterocycles like pyrroles and furans through the formation of a 1,4-dicarbonyl intermediate.
The key transformation is the Nef reaction , which converts a primary or secondary nitro group into a carbonyl group under acidic conditions. nih.govwikipedia.orgalfa-chemistry.com Treatment of the nitronate salt of this compound with strong aqueous acid hydrolyzes the nitro group, yielding 1-phenylbutane-1,4-dione. nih.govwikipedia.org This 1,4-dicarbonyl compound is a crucial intermediate for various heterocyclic syntheses. arkat-usa.org
Pyrrole Synthesis: The resulting 1-phenylbutane-1,4-dione can undergo the Paal-Knorr pyrrole synthesis . This involves condensation with a primary amine or ammonia, followed by cyclization and dehydration to furnish a substituted pyrrole.
Furan Synthesis: In the absence of an amine, the same 1,4-dicarbonyl intermediate can be subjected to acidic conditions to induce cyclization and dehydration (Paal-Knorr furan synthesis), affording a substituted furan.
Additionally, a related transformation involves the catalytic reduction of γ-nitro ketones. This process typically reduces the nitro group to an amine, which can then undergo intramolecular cyclization with the existing ketone to form substituted pyrrolidines, a class of saturated nitrogen heterocycles. nih.govfrontiersin.org
Generation of Quinoxalinones
The synthesis of quinoxalinones generally requires the condensation of an o-phenylenediamine with an α-ketoacid or a related 1,2-dicarbonyl compound. organic-chemistry.orgchim.it While not a direct precursor, this compound can be chemically modified to generate a suitable α-dicarbonyl species.
A potential synthetic route involves a multi-step sequence:
Nef Reaction: First, this compound is converted to 1-phenylbutane-1,4-dione via the Nef reaction. nih.govarkat-usa.org
α-Functionalization: The resulting diketone can then undergo selective oxidation or functionalization at the carbon adjacent to one of the carbonyl groups (the α-position) to introduce the second, adjacent carbonyl functionality required for quinoxalinone synthesis.
Condensation and Cyclization: The newly formed α-dicarbonyl intermediate can then be reacted with an o-phenylenediamine. The reaction proceeds through initial condensation to form an imine, followed by intramolecular cyclization and subsequent aromatization to yield the final quinoxalinone structure.
This approach highlights the role of this compound as a foundational building block that can be elaborated into more complex intermediates for heterocyclic synthesis.
Building Block for Complex Organic Scaffolds
Beyond heterocycle synthesis, the reactivity of this compound allows for its use in constructing complex acyclic and carbocyclic systems bearing diverse functional groups.
Construction of β-Amino α-Nitro Compounds
This compound is an excellent substrate for the nitro-Mannich reaction , also known as the aza-Henry reaction. wikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.orgfrontiersin.org The protons on the carbon adjacent to the nitro group in this compound are acidic (pKa around 11) and can be removed by a base to form a nitronate anion. wikipedia.org
This nitronate acts as a carbon nucleophile, attacking the electrophilic carbon of an imine. The resulting product is a β-amino α-nitro compound, specifically a 2-nitro-3-amino-1-phenyl-derivative. These products are highly valuable synthetic intermediates because the nitro and amino groups can be further manipulated. For instance, the nitro group can be reduced to an amine to generate 1,2-diamines, or converted to a carbonyl group via the Nef reaction to produce β-amino ketones. wikipedia.org
| Component 1 (Nucleophile) | Component 2 (Electrophile) | Product Class | Key Bond Formed |
|---|---|---|---|
| Nitroalkane (e.g., this compound) | Imine | β-Nitroamine | Carbon-Carbon (C-C) |
Intermediate for Substituted Propanones and Related Functional Molecules
The true versatility of this compound is demonstrated by the diverse transformations of its nitro group, which allow for the synthesis of various substituted propanones and related molecules. researchgate.net
Reduction to Amines: The nitro group can be readily reduced to a primary amine using various reagents, such as catalytic hydrogenation (e.g., H₂ over Palladium, Platinum, or Nickel catalysts) or dissolving metals (e.g., Fe, Sn, or Zn in acid). acs.orgmasterorganicchemistry.com This converts this compound into 3-Amino-1-phenylpropan-1-one, a valuable β-amino ketone. These compounds are important precursors for pharmaceuticals and other biologically active molecules.
Conversion to Carbonyls (Nef Reaction): As previously discussed, the Nef reaction transforms the nitro group into a carbonyl group, converting the γ-nitro ketone into a 1,4-dicarbonyl compound (1-phenylbutane-1,4-dione). arkat-usa.orgorganic-chemistry.org This reaction effectively unmasks a latent carbonyl functionality, providing access to diketones that are otherwise challenging to synthesize.
C-C Bond Formation via Nitronate Anion: The acidic nature of the α-protons to the nitro group allows for deprotonation to form a nitronate anion. This nucleophilic species can react with a wide range of electrophiles, such as alkyl halides, in C-alkylation reactions. organic-chemistry.org This pathway enables the introduction of various substituents at the C-2 position of the propanone chain, leading to a diverse library of functionalized molecules.
| Reaction Type | Reagents | Functional Group Transformation | Product Type |
|---|---|---|---|
| Reduction | H₂, Pd/C or Fe, HCl | -NO₂ → -NH₂ | β-Amino ketone |
| Nef Reaction | 1. Base; 2. H₃O⁺ | -CH₂NO₂ → -CHO (overall transformation) | 1,4-Diketone |
| Alkylation | 1. Base; 2. R-X (Alkyl Halide) | -CH₂NO₂ → -CHR(NO₂) | α-Substituted γ-nitro ketone |
Role in the Synthesis of Functionalized Molecules
In synthetic organic chemistry, this compound serves as a key intermediate for the creation of more complex molecules. The presence of both a reducible ketone and a versatile nitro group allows for stepwise or selective transformations to introduce new functionalities, such as hydroxyl and amino groups, which are prevalent in biologically active compounds and pharmaceutical agents. frontiersin.org
Preparation of β-Nitro Alcohols
β-Nitro alcohols are significant synthetic intermediates, most notably because they can be readily converted to the corresponding β-amino alcohols through the reduction of the nitro moiety. wikipedia.org this compound, as a β-nitro ketone, is a direct precursor to the corresponding β-nitro alcohol, 3-nitro-1-phenylpropan-1-ol .
This transformation is achieved through the selective reduction of the carbonyl group. Modern synthetic methods have focused on achieving this with high stereoselectivity, yielding specific chiral versions of the alcohol product. A prominent green chemistry approach involves the use of biocatalysts, specifically alcohol dehydrogenases (ADHs), which can reduce nitroketones with high conversion rates and excellent enantioselectivity. mdpi.com This enzymatic reduction is valuable as it can produce either the (S) or (R)-enantiomer of the β-nitro alcohol, depending on the specific enzyme used. mdpi.com Chiral β-nitro alcohols are prized as building blocks in the synthesis of pharmaceuticals. wikipedia.orgmdpi.com
Table 1: Reaction Data for the Preparation of β-Nitro Alcohols
| Starting Material | Product | Transformation | Key Reagents/Catalysts | Significance of Product |
|---|
Synthesis of α-Aminoketones
The synthesis of aminoketones is of great interest due to their utility as scaffolds in medicinal chemistry. While α-nitroketones are direct precursors to α-aminoketones via reduction, the conversion of a β-nitro ketone like this compound follows a different pathway. chemistryviews.org
The direct reduction of the nitro group in this compound yields a β-aminoketone . These β-amino ketones are themselves valuable synthetic intermediates, often synthesized through methods like the Mannich reaction. rsc.orgnih.gov The conversion of β-nitro ketones into β-amino ketones is a well-established and efficient transformation. rsc.orgrsc.org
Synthesizing an α-aminoketone from a β-nitro ketone precursor is not a direct or common transformation and would necessitate a more complex, multi-step synthetic route involving skeletal rearrangement or other advanced methodologies. Therefore, this compound is more accurately described as a precursor to β-aminoketones rather than α-aminoketones.
Potential in Advanced Materials Science
The unique electronic and structural characteristics of this compound suggest its potential for use in the field of materials science. The combination of an aromatic ring, a conjugated carbonyl group, and a potent electron-withdrawing nitro group can impart useful optical and electronic properties to larger molecular systems. wikipedia.orgmdpi-res.com
Monomer for Specialty Polymers and Resins
For a molecule to serve as a monomer, it must possess functional groups capable of participating in polymerization reactions. While there is limited direct research on using this compound as a monomer, its functional groups offer potential pathways for incorporation into polymer chains.
The ketone functionality, for instance, is found in various specialty monomers. specificpolymers.com Polymers containing ketone groups, such as those with carbazole and ketone functionalities, have been developed for applications like fluorescent sensors. nih.gov Furthermore, the nitro group can be chemically modified to create polymerizable functionalities. For example, reduction of the nitro group to an amine would yield 3-amino-1-phenylpropan-1-one . This resulting aminoketone could then potentially act as a monomer in condensation polymerizations to form polymers such as polyamides or polyimides, where the amine group reacts with carboxylic acid or anhydride co-monomers. Nitrone-based polymers, which can be derived from nitro compounds, have also been explored in macromolecular chemistry. researchgate.net
Components in Functional Organic Materials
The electronic properties of this compound make it an intriguing candidate as a building block for functional organic materials. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence significantly influences the electron density of the molecule. wikipedia.orgmdpi-res.com
This strong electron-withdrawing nature, coupled with the phenyl ketone structure, can create molecules with significant intramolecular charge-transfer characteristics. Such properties are highly sought after in materials for optoelectronics, including non-linear optics and organic photovoltaics. researchgate.net For example, functionalization with nitro groups is a known strategy for tuning the electronic and optical properties of perylene diimide (PDI) derivatives, which are used in organic electronics. mdpi-res.com Similarly, porous organic frameworks containing ketone groups have been designed for the fluorescent detection of nitroaromatic compounds, demonstrating the utility of these moieties in sensory materials. nih.gov The structural motifs present in this compound could therefore be incorporated into larger conjugated systems to create novel dyes, sensors, or electronic materials. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Methodologies
The imperative for sustainable chemical synthesis is steering research towards methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. For 3-Nitro-1-phenylpropan-1-one, this translates into exploring advanced catalytic systems that offer high efficiency and selectivity under mild conditions.
Photocatalysis and electrocatalysis represent powerful tools for activating molecules and driving chemical transformations with high precision. These techniques can offer green alternatives to traditional synthetic methods, often proceeding under ambient temperature and pressure.
Photocatalysis: Future research could explore the use of light-mediated reactions for the synthesis and transformation of this compound. For instance, self-photocatalysis, where the reactant itself absorbs light to initiate a reaction, could be investigated for divergent syntheses without the need for external metal catalysts or photosensitizers rsc.org. This approach could enable novel oxidative or redox-neutral pathways for modifying the compound's structure rsc.org.
Electrocatalysis: Electrochemical methods provide a reagent-free way to perform reductions and oxidations. An electro-driven continuous flow system could be developed for the selective reduction of the nitro group in this compound, mirroring systems that have shown remarkable stability and reusability in other contexts researchgate.net. This approach avoids the use of stoichiometric chemical reductants, contributing to a more sustainable process.
The use of enzymes in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Research into biocatalytic routes for the synthesis and modification of this compound is a promising frontier.
Biocatalytic Transformations: Enzymes such as ketoreductases (KREDs) and nitroreductases are of particular interest. KREDs can facilitate the stereoselective reduction of the carbonyl group to produce chiral γ-nitro alcohols, which are valuable synthetic intermediates nih.gov. Similarly, nitroreductases can be employed for the selective reduction of the nitro group to an amine, a key transformation in the synthesis of many pharmaceuticals researchgate.net. The application of marine-derived fungi, which have been used for the reduction of similar ketones like 1-phenylpropan-1-one, could also be explored researchgate.net.
Enzyme Engineering: To overcome the limitations of natural enzymes, such as substrate specificity and stability, enzyme engineering techniques are crucial nih.gov. Rational design and directed evolution can be used to tailor enzymes specifically for this compound nih.govnih.gov. For example, the active site of a transaminase could be engineered to efficiently convert the ketone into a chiral amine, a process that has been successfully applied to other ketones for the synthesis of active pharmaceutical ingredients nih.govmdpi.com. This approach allows for the creation of biocatalysts with enhanced activity, stability, and selectivity for non-natural substrates nih.gov.
Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch processes europa.euewadirect.com.
Exploration of Unexplored Reactivity Patterns
Beyond improving existing synthetic routes, a key area of future research lies in uncovering new ways in which this compound can react, thereby expanding its utility as a synthetic building block.
The dual functionality of this compound—a nitro group and a carbonyl group—provides two distinct handles for chemical modification. Developing novel strategies to selectively activate one group in the presence of the other is a significant challenge and a great opportunity.
Bifunctional Catalysis: Organocatalysts, such as chiral thioureas, have been shown to activate both carbonyl and nitro groups simultaneously through non-covalent interactions. For instance, iminium ion formation can activate the carbonyl group towards nucleophilic attack, while hydrogen bonding activates the nitro group nih.gov. Exploring a broader range of bifunctional catalysts could lead to new asymmetric transformations.
Lewis Acid/Base Catalysis: The strategic use of Lewis acids to activate the carbonyl group or Lewis bases to generate a nitronate intermediate from the nitroalkane moiety can enable a variety of selective transformations. Future work could focus on designing catalytic systems that can differentiate between the two functional groups with high selectivity.
Tandem, domino, or cascade reactions are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates, enhancing atom economy and reducing waste wikipedia.orgbaranlab.org. This compound is an ideal substrate for the design of new cascade sequences.
Intramolecular Cyclizations: Following an initial transformation, such as the reduction of the nitro group to an amine, a subsequent intramolecular cyclization with the carbonyl group could lead to the formation of heterocyclic structures. For example, a reductive amination followed by cyclization could yield substituted piperidines or other nitrogen-containing rings.
Michael Addition Cascades: The acidic protons alpha to the nitro group allow for the formation of a nucleophile that can participate in Michael additions. A subsequent intramolecular reaction, such as an aldol condensation or cyclization, could then occur. This strategy has been used with other nitro compounds to build complex molecular architectures in a single step mdpi.com.
Chemoenzymatic Cascades: Combining the selectivity of biocatalysis with the broad scope of chemical catalysis can lead to powerful synthetic cascades. A potential sequence could involve an enzyme-catalyzed reduction of the ketone, followed by a chemically catalyzed reaction on the nitro group, all performed in one pot to maximize efficiency nih.gov.
Advanced Computational Design and Prediction
The integration of computational tools is set to revolutionize the study and application of this compound. By moving from traditional experimental screening to in silico design and prediction, researchers can accelerate discovery, reduce waste, and gain unprecedented insight into reaction mechanisms. researchgate.net
A significant frontier in catalysis is the de novo design of catalysts, where novel molecular structures are computationally generated and optimized for a specific transformation, rather than relying on modifications of known catalysts. chemrxiv.org This approach is particularly promising for achieving high selectivity in reactions involving this compound, such as the asymmetric reduction of its ketone or stereoselective reactions at the carbon adjacent to the nitro group.
Computational methods like Density Functional Theory (DFT) and molecular mechanics (MM) are foundational to this approach, allowing for the detailed study of transition state species—a critical aspect of understanding and designing catalysts that is often inaccessible through experimentation alone. researchgate.netpnnl.gov By modeling the transition states of a potential reaction, researchers can predict the efficacy and selectivity of a computationally designed catalyst. chiralpedia.com Genetic algorithms can be combined with these quantum chemical calculations to explore a vast chemical space and discover entirely new catalyst scaffolds. chemrxiv.org
For this compound, this could translate to the design of a specific chiral organocatalyst that optimally binds the substrate to facilitate the enantioselective reduction of the carbonyl group to a chiral alcohol. While specific studies on this molecule are yet to be published, the methodology for computational catalyst design is well-established and offers a clear path forward for developing highly efficient and selective transformations. acs.orgchemrxiv.org
Table 1: Hypothetical Application of De Novo Catalyst Design for this compound This table illustrates a conceptual workflow for the computational design of a catalyst for the asymmetric reduction of this compound.
| Step | Technique | Objective | Predicted Outcome |
| 1. Reaction Definition | DFT Calculations | Model the uncatalyzed reaction pathway and transition state for ketone reduction. | High activation energy, no stereoselectivity. |
| 2. Catalyst Scaffolding | Genetic Algorithm | Generate a diverse library of virtual chiral organocatalyst scaffolds. | A library of 1,000+ potential catalyst structures. |
| 3. Virtual Screening | Molecular Docking & MM | Rapidly screen catalysts for binding affinity to the substrate. | Top 50 candidates with favorable binding poses. |
| 4. Transition State Analysis | QM/MM Calculations | Calculate the transition state energies for the R and S products for each top candidate. | Prediction of enantiomeric excess (ee) for each catalyst. |
| 5. Catalyst Optimization | In Silico Modification | Modify the most promising catalyst (e.g., Catalyst X) to enhance stabilizing interactions. | A final designed catalyst (e.g., Catalyst X-Opt) with a predicted ee of >99%. |
Machine learning (ML) is rapidly becoming an indispensable tool in chemical synthesis for predicting reaction outcomes and optimizing experimental conditions. pharmaceutical-technology.comrjptonline.org By training algorithms on large datasets of chemical reactions, ML models can identify complex patterns and relationships between reactants, reagents, catalysts, and conditions that are not immediately obvious to human chemists. nih.govnih.gov
For transformations involving this compound, ML can be applied in two primary ways:
Outcome Prediction: A trained neural network or random forest model could predict the yield or selectivity of a reaction. pharmaceutical-technology.commit.edu For example, given the substrate, a proposed catalyst, a solvent, and a temperature, the model would predict the conversion to the desired product. This helps researchers prioritize experiments that are most likely to succeed. rjptonline.org
Condition Optimization: Bayesian optimization and other active learning strategies can efficiently navigate the multidimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions with a minimal number of experiments. beilstein-journals.orgresearchgate.net In an active learning approach, the model analyzes initial experimental results and suggests the next set of conditions that will be most informative for achieving the desired outcome, such as maximizing yield or minimizing byproduct formation. nih.govduke.edu This is particularly powerful for complex systems where variables may have conflicting effects. rsc.org
The application of these ML tools could significantly accelerate the development of robust synthetic routes for the derivatization of this compound, making the process more efficient and resource-friendly. researchgate.net
Table 2: Conceptual Use of Bayesian Optimization for a Reaction of this compound This table conceptualizes how a machine learning algorithm might optimize the yield of the selective hydrogenation of the nitro group to an amine.
| Iteration | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Observed Yield (%) | ML Model Action |
| 1 | 50 | 10 | 1.0 | 45 | Initial random sample |
| 2 | 70 | 20 | 0.5 | 62 | Initial random sample |
| 3 | 60 | 15 | 0.8 | 58 | Initial random sample |
| 4 | 75 | 25 | 0.4 | 78 | Suggests experiment based on initial data |
| 5 | 80 | 22 | 0.3 | 85 | Refines model and suggests new optimum |
| 6 | 82 | 23 | 0.25 | 91 | Narrows search to promising region |
Expanding Synthetic Utility through Diverse Derivatization
This compound is a versatile bifunctional molecule, containing both a ketone and a nitro group. These functional groups, along with acidic protons, serve as handles for a wide array of chemical transformations, positioning the compound as a valuable building block in organic synthesis. Future research will likely focus on exploiting this reactivity to create a diverse range of derivatives, including valuable heterocycles and pharmacophores.
Key reactive pathways for derivatization include:
Selective Reduction of the Nitro Group: The nitro group can be catalytically hydrogenated to a primary amine, yielding 3-amino-1-phenylpropan-1-one. This amino ketone is a precursor to various nitrogen-containing heterocycles. This transformation is part of a broader class of reactions where nitro compounds are used as stable and accessible precursors to primary amines in one-pot reductive amination processes. frontiersin.orgnih.gov
Transformations of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol, undergo addition reactions with organometallic reagents (e.g., Grignard reagents), or participate in reductive amination to form new amine derivatives.
Interrupted Nef and Meyer Reactions: The aliphatic nitro group can be converted to a carbonyl via the Nef reaction. More advanced applications involve "interrupted" versions of this reaction, where the reaction pathway is intercepted by a nucleophile to generate novel structures, such as 3-haloisoxazoles from β-nitroketones, thereby expanding the synthetic potential of the nitro-group far beyond simple conversion. mdpi.com
Cascade Reactions and Cyclizations: The true synthetic power of this compound lies in its potential for cascade reactions. For instance, a one-pot process involving the reduction of the nitro group followed by an intramolecular condensation with the ketone can lead to the synthesis of cyclic structures like substituted pyrrolidines and piperidines, which are common motifs in bioactive molecules. frontiersin.orgbohrium.com
The strategic combination of these transformations allows for the generation of significant molecular complexity from a relatively simple starting material, underscoring its potential in diversity-oriented synthesis.
Table 3: Potential Synthetic Transformations of this compound
| Reactive Site | Transformation | Reagents/Conditions | Potential Product Class |
| Nitro Group | Selective Reduction | H₂, Pd/C or PtO₂ | Amino Ketones |
| Nitro Group | Interrupted Nef Reaction | HHal, Acetic Acid | 3-Haloisoxazoles mdpi.com |
| Carbonyl Group | Reduction | NaBH₄ | Nitro Alcohols |
| Carbonyl Group | Reductive Amination | R-NH₂, H₂, Catalyst | Nitro Amines |
| Both Groups | Reductive Cyclization | H₂, Catalyst (e.g., Pt) | Substituted Pyrrolidines/Piperidines frontiersin.org |
| α-Carbon | Henry Reaction | Base, Aldehyde (R-CHO) | Functionalized Nitro Ketones |
Q & A
Q. What experimental methods are recommended for synthesizing 3-Nitro-1-phenylpropan-1-one with high purity and yield?
- Methodological Answer : The synthesis typically involves nitration of 1-phenylpropan-1-one under controlled conditions. Key steps include:
- Nitration Protocol : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration or decomposition .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity. Monitor by TLC and confirm via melting point analysis and NMR spectroscopy .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of HNO₃) and reaction time (≤2 hours) to balance yield (70–85%) and purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Verify nitro group placement (δ ~8.2 ppm for aromatic protons) and ketone resonance (δ ~200 ppm in ¹³C) .
- IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the nitro group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and assess nitro group electron-withdrawing effects on the aromatic ring. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Dynamics (MD) : Simulate steric interactions in solution phases (e.g., acetone or DMSO) to predict reactivity in nucleophilic substitutions .
- Data Validation : Cross-reference computational results with experimental UV-Vis spectra (λmax ~280 nm for nitroaromatics) .
Q. What strategies resolve contradictions in reported reaction kinetics for this compound under basic conditions?
- Methodological Answer :
- Controlled Replication : Standardize solvent (e.g., anhydrous THF), temperature (25°C), and base (e.g., KOtBu) to isolate variables .
- In Situ Monitoring : Use HPLC or stopped-flow spectroscopy to track intermediate formation (e.g., enolate species) and identify rate-limiting steps .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare literature datasets, accounting for outliers caused by impurities or solvent polarity variations .
Q. How does the nitro group influence the photostability of this compound in UV-driven reactions?
- Methodological Answer :
- Photochemical Assays : Irradiate samples at 254 nm and quantify degradation via GC-MS. Compare half-lives with analogues lacking the nitro group .
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to test for nitro-to-nitrite rearrangements or ROS-mediated pathways .
- Theoretical Support : TD-DFT calculations predict excited-state behavior, identifying charge-transfer states that accelerate decomposition .
Methodological and Theoretical Frameworks
Q. How to design a robust study investigating this compound’s role as a synthetic intermediate?
- Methodological Answer : Follow a hypothesis-driven approach:
- Research Gap Identification : Systematically review literature (e.g., Reaxys, SciFinder) to pinpoint understudied reactions (e.g., asymmetric reductions) .
- Experimental Design : Use factorial design (e.g., 2³ matrix) to test variables like catalyst type, solvent, and temperature .
- Ethical Compliance : Adhere to safety protocols for nitro compounds (e.g., explosive potential) and waste disposal regulations .
Q. What theoretical frameworks are suitable for analyzing intermolecular interactions of this compound in crystal lattices?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O interactions) using CrystalExplorer software .
- Energy Frameworks : Evaluate lattice energy contributions (electrostatic, dispersion) via CE-B3LYP models in Mercury .
- Validation : Compare calculated powder XRD patterns (Materials Studio) with experimental data to assess packing accuracy .
Data Interpretation and Reproducibility
Q. How to address discrepancies in reported melting points of this compound across studies?
- Methodological Answer :
- Standardization : Calibrate equipment using reference compounds (e.g., benzoic acid) and document heating rates (e.g., 1°C/min) .
- Purity Checks : Perform elemental analysis (C, H, N) and DSC to detect polymorphic forms or hydrate interference .
- Collaborative Trials : Share samples with independent labs to verify reproducibility, addressing solvent recrystallization differences .
Q. What statistical methods ensure reliable interpretation of toxicity screening data for this compound?
- Methodological Answer :
- Dose-Response Modeling : Fit IC₅₀ values (e.g., in cell viability assays) using nonlinear regression (GraphPad Prism) .
- Confounder Adjustment : Apply multivariate regression to control for batch effects or solvent toxicity (e.g., DMSO controls) .
- Open Data : Publish raw datasets (e.g., via Zenodo) to enable meta-analyses and reduce publication bias .
Interdisciplinary Applications
Q. How can this compound be integrated into materials science research?
Q. What methodologies enable the study of this compound’s environmental fate?
- Methodological Answer :
- Degradation Pathways : Use LC-HRMS to identify photolytic/byproduct profiles in water/soil simulations .
- Ecotoxicology : Apply OECD Test Guideline 201 (algae growth inhibition) with standardized exposure protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
